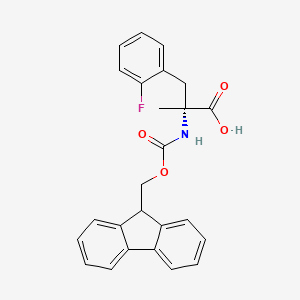

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine, also known as this compound, is a useful research compound. Its molecular formula is C25H22FNO4 and its molecular weight is 419,44 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is a fluorinated amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. Its unique structural features, including the fluorine substitution and the Fmoc (fluorenylmethoxycarbonyl) protecting group, contribute to its biological activity and potential applications in drug development. This article explores the biological activity of this compound, emphasizing its synthesis, properties, and interaction with biological systems.

- Molecular Formula : C25H22FNO4

- Molecular Weight : 419.45 g/mol

- Structural Features :

- Fmoc group for protection during synthesis.

- Fluorine atom at the 2-position of the phenyl ring.

- Alpha-methyl group providing steric hindrance.

These features enhance the compound's stability and influence its interactions with enzymes and receptors, making it a valuable component in peptide design.

Synthesis

The synthesis of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine typically involves several steps, including:

- Protection of the Amino Group : The Fmoc group is introduced to protect the amino terminus.

- Fluorination : The introduction of fluorine at the 2-position can be achieved through various fluorination techniques.

- Coupling Reactions : The protected amino acid is then coupled with other amino acids using solid-phase peptide synthesis (SPPS) methods.

This process allows for precise control over the incorporation of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine into peptides.

Enzymatic Interactions

Studies have shown that peptides containing (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine exhibit enhanced resistance to proteolytic degradation compared to those with standard amino acids. This resistance is attributed to:

- Steric Hindrance : The alpha-methyl group prevents enzyme recognition.

- Fluorine Substitution : The presence of fluorine alters the electronic properties of the peptide, potentially affecting enzyme binding and activity .

Pharmacological Implications

The incorporation of fluorinated amino acids like (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine into peptides can modulate their pharmacokinetic properties:

- Increased Stability : Fluorination can enhance metabolic stability, making peptides more effective as therapeutic agents .

- Altered Binding Affinities : Research indicates that fluorinated peptides may exhibit different binding profiles to receptors or enzymes, which can be exploited in drug design .

Case Studies

- Antimicrobial Activity : A series of fluorinated phenylalanine derivatives, including (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine, were synthesized and screened against various microbial strains. Results indicated moderate inhibitory activity against Gram-positive bacteria and fungi .

- Peptide Therapeutics : Peptides incorporating this fluorinated amino acid have been studied for their potential as enzyme inhibitors and therapeutic agents. For example, modifications in peptide structure using (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine resulted in improved binding affinities to target proteins involved in disease pathways .

Comparative Analysis

The following table summarizes the structural characteristics and unique features of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-N-Fmoc-alpha-methylphenylalanine | No fluorine substitution | More common in peptide synthesis |

| (S)-N-Fmoc-alpha-methyl-2-fluorophenylalanine | Stereoisomer of (R) variant | May exhibit different biological activities |

| (R)-N-Fmoc-alpha-methyl-3-fluorophenylalanine | Fluorine at 3-position | Potentially different interaction profiles |

科学研究应用

Peptide Synthesis

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a temporary protecting group for the amino terminus of the amino acid, allowing for selective coupling reactions with other amino acids. This method is widely used to construct peptides with enhanced stability and specific biological activities.

Key Benefits :

- Enhanced Stability : Peptides synthesized with this compound exhibit increased resistance to proteolytic degradation due to the steric hindrance provided by the alpha-methyl group and fluorine substitution, which can prevent enzyme recognition and cleavage.

- Modulation of Biological Activity : Incorporating this amino acid into peptides can alter binding affinities and enzymatic interactions, making it useful for studying biological pathways.

Medicinal Chemistry

The incorporation of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine into therapeutic peptides has been shown to enhance their pharmacological properties. For instance, peptides containing this compound may demonstrate improved stability in physiological conditions, potentially leading to better therapeutic outcomes.

Case Studies :

- Research indicates that peptides designed with this amino acid can exhibit increased resistance to proteolytic enzymes compared to non-fluorinated counterparts, which is crucial for developing long-lasting therapeutic agents.

Biochemical Research

This compound is valuable in biochemical studies aimed at understanding enzyme-substrate interactions and protein folding mechanisms. Its unique structural properties allow researchers to investigate how modifications at specific positions influence peptide stability and efficacy.

Interaction Studies :

- Studies have demonstrated that peptides containing (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine can alter binding affinities with target proteins, providing insights into enzyme kinetics and substrate specificity.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYGHKCAXQKZEQ-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。